3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
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Overview
Description
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound features a fused bicyclic structure, combining an imidazo[1,2-a]pyridine core with a tetrahydro ring and a fluorophenyl group
Preparation Methods
The synthesis of 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 4-fluoroaniline with a suitable aldehyde, followed by cyclization and reduction steps. The reaction conditions typically include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product .
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to ensure consistent production on a larger scale .
Chemical Reactions Analysis
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Biology: In biological research, this compound is used as a probe to study various biochemical pathways and molecular interactions.
Medicine: The compound has shown potential in medicinal chemistry for the development of new therapeutic agents.
Industry: In industrial applications, this compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a]pyridine core but may differ in their substituents and functional groups.
Pyridine derivatives: Pyridine derivatives with various substituents and functional groups can exhibit different chemical and biological properties.
Fluorophenyl compounds: Compounds containing the fluorophenyl group can have diverse applications in medicinal and synthetic chemistry.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-11-6-4-10(5-7-11)12-9-15-13-3-1-2-8-16(12)13/h4-7,9H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFRDNNZWMSZFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C2C3=CC=C(C=C3)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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